Methyl 2-cyclobutyl-2-hydroxyacetate
Description
Methyl 2-cyclobutyl-2-hydroxyacetate (CAS: 1517761-58-8) is a cyclobutane-containing ester characterized by a hydroxyl group and a methyl ester moiety attached to the cyclobutyl ring. Its molecular formula is C₇H₁₂O₃ (SMILES: COC(=O)CC1CC(C1)O), and it is structurally defined by a four-membered cyclobutane ring, which introduces moderate ring strain compared to smaller rings like cyclopropane . This compound is primarily utilized in pharmaceutical and material science research due to its unique reactivity and functional group diversity .
Properties
IUPAC Name |
methyl 2-cyclobutyl-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBAAQBWSDPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517761-58-8 | |
| Record name | methyl 2-cyclobutyl-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclobutyl-2-hydroxyacetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-cyclobutyl-2-hydroxyacetic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclobutyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-cyclobutyl-2-oxoacetate.
Reduction: Formation of 2-cyclobutyl-2-hydroxyethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyclobutyl-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and interactions with enzymes and receptors. The cyclobutyl ring may contribute to the compound’s unique binding properties and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-cyclobutyl-2-hydroxyacetate and analogous esters:
Key Observations:
Structural Variations: Cyclobutyl vs. Cyclopropane Rings: Cyclobutyl-containing esters exhibit reduced ring strain compared to cyclopropane analogs (e.g., Methyl 2-chloro-2-cyclopropylideneacetate), leading to distinct reactivity profiles. For example, cyclopropane derivatives undergo rapid [2+2] cycloadditions, whereas cyclobutyl esters are more stable but still reactive in nucleophilic substitutions . Functional Groups: The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Methyl 2-(2-oxocyclobutyl)acetate .
Physicochemical Properties :
- Lipophilicity : The addition of a phenyl group in Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate increases logP values, making it more suitable for lipid membrane penetration in drug delivery .
- Thermal Stability : Cyclobutyl esters generally exhibit higher thermal stability than cyclopropane derivatives due to reduced ring strain .
Reactivity and Applications :
- Pharmaceutical Synthesis : this compound serves as a key intermediate for spirocyclic compounds, leveraging its hydroxyl group for further functionalization . In contrast, Methyl 2-(2-oxocyclobutyl)acetate is preferred in ketone-mediated condensations .
- Material Science : The cyclobutyl ring’s rigidity makes it valuable in polymer crosslinking, whereas cyclopropane analogs are less stable under high-stress conditions .
Biological Activity
Methyl 2-cyclobutyl-2-hydroxyacetate (CAS Number: 2382035-47-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may exert effects on:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cell Signaling : The compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
In Vitro Studies
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that concentrations of 100 µM significantly inhibited the proliferation of MDA-MB-435 human mammary carcinoma cells, with IC50 values around 25 µM.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-435 | 25 | Significant cytotoxicity |
| HeLa | 30 | Moderate cytotoxicity |
| A549 | 40 | Low cytotoxicity |
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways, similar to other known chemotherapeutics.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Dosage and Administration : Mice treated with doses ranging from 50 mg/kg to 200 mg/kg exhibited significant reductions in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound showed minimal adverse effects on liver and kidney functions.
Case Studies
- Cancer Treatment : A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone.
- Inflammatory Disorders : Another case study highlighted its potential in managing inflammatory conditions. Patients with rheumatoid arthritis experienced reduced inflammation markers after treatment with the compound over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
